molecular formula C7H8N2 B1279990 1H-Pyrazole, 4-ethynyl-1,3-dimethyl- CAS No. 61514-53-2

1H-Pyrazole, 4-ethynyl-1,3-dimethyl-

Cat. No. B1279990
CAS RN: 61514-53-2
M. Wt: 120.15 g/mol
InChI Key: DEQRCEZDXARLDX-UHFFFAOYSA-N
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Description

The compound "1H-Pyrazole, 4-ethynyl-1,3-dimethyl-" is a derivative of the pyrazole heterocycle, which is a five-membered ring containing two nitrogen atoms at positions 1 and 2. Pyrazole derivatives are known for their diverse biological and pharmacological activities, including anti-inflammatory, anti-cancer, and antioxidant properties . The ethynyl and dimethyl substitutions at positions 4 and 1,3 respectively, suggest modifications that could impact the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the annulation method or cyclization reactions. For instance, substituted pyrazoles can be synthesized through a 3+2 annulation method, as described in the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate . Similarly, aminoalkylation of 3,5-dimethylpyrazole has been used to prepare pyrazole ligands with aminoalkyl groups at position 4 . These methods highlight the versatility in synthesizing pyrazole derivatives with various substituents, which could be applicable to the synthesis of "1H-Pyrazole, 4-ethynyl-1,3-dimethyl-".

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be confirmed using techniques such as single-crystal X-ray diffraction, which provides detailed information about the 3D arrangement of atoms within a crystal . The crystal structure is often stabilized by intermolecular interactions such as hydrogen bonding and π-π stacking . For example, the structure of a related compound, 4-amino-3,5-dimethyl-1H-pyrazolium citrate monohydrate salt, was determined to have a ladder-like structure formed by hydrogen bonds .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions, including cycloaddition reactions to form new heterocyclic compounds . The reactivity of the pyrazole ring can be influenced by the nature of the substituents, which can lead to the formation of complexes with metals, as seen in the synthesis of water-soluble pyrazolate rhodium(I) complexes . The presence of an ethynyl group in "1H-Pyrazole, 4-ethynyl-1,3-dimethyl-" suggests potential for cross-coupling reactions, such as the Sonogashira reaction, which could be used to create polymers or larger organic frameworks .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. For instance, the presence of dimethyl groups can influence the compound's solubility and melting point . The introduction of an ethynyl group could also affect the compound's reactivity and its ability to form polymers . Spectroscopic methods such as NMR, IR, and mass spectrometry are commonly used to characterize these compounds and confirm their structures . Additionally, theoretical studies, including DFT calculations, can predict properties such as NLO behavior and hyperpolarizability, which are important for applications in materials science .

Scientific Research Applications

Antioxidant and Free Radical Scavenging Activity

  • Synthesis and Biological Activities : A study highlighted the synthesis of 3,5-dimethyl-1H-pyrazole derivatives, which demonstrated potential antioxidant activities. Specifically, certain compounds showed significant free radical scavenging capacity, outperforming positive controls in tests like DPPH and ABTS assays (Karrouchi et al., 2019).

Synthesis and Molecular Docking Analysis

  • Antibacterial and Antioxidant Activities : Research on tri-substituted pyrazoles revealed moderate antibacterial and antioxidant activities. The study also included Density Functional Theory (DFT) and molecular docking analysis, providing insights into the interactions of these compounds (Lynda, 2021).

Corrosion Inhibition

  • Inhibitors for Mild Steel : A study explored dimethyl-1H-pyrazole derivatives as corrosion inhibitors for mild steel in acidic environments. The inhibitors showed high efficiency, with detailed analysis revealing their adsorption characteristics and protective mechanisms (El Arrouji et al., 2020).

Antimicrobial Activities

  • Drug Molecules Against Bacterial DNA Gyrase : In silico studies on pyrazole-based drug molecules showcased their potential activities against bacterial targets. The study included synthesis, characterization, and antimicrobial activity testing against various bacterial and fungal strains (Shubhangi et al., 2019).

Electrocatalytic Reactions

  • Synthesis of Heterocyclic Compounds : The electrocatalyzed N–N coupling and ring cleavage reaction of 1H-pyrazoles led to the synthesis of new heterocyclic compounds, demonstrating the utility of electrochemistry in organic synthesis (Zandi et al., 2021).

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . This suggests that there is a promising future for the study and application of pyrazole derivatives, including 1H-Pyrazole, 4-ethynyl-1,3-dimethyl-.

properties

IUPAC Name

4-ethynyl-1,3-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-4-7-5-9(3)8-6(7)2/h1,5H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQRCEZDXARLDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C#C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50486012
Record name 1H-Pyrazole, 4-ethynyl-1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50486012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethynyl-1,3-dimethyl-1H-pyrazole

CAS RN

61514-53-2
Record name 1H-Pyrazole, 4-ethynyl-1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50486012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethynyl-1,3-dimethyl-1H-pyrazole
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